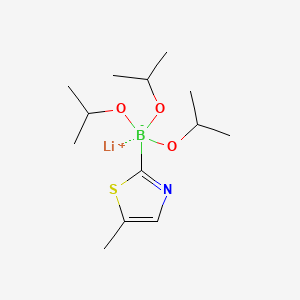

Lithium triisopropoxy(5-methylthiazol-2-yl)borate

Description

Properties

IUPAC Name |

lithium;(5-methyl-1,3-thiazol-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-15-8-12(7)19-13;/h8-11H,1-7H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOLJPCYPZBSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(S1)C)(OC(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BLiNO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Methylthiazol-2-yl Lithium Borate Salts

This guide provides a comprehensive technical overview of the anticipated physical properties of 5-methylthiazol-2-yl lithium borate salts. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles from organic and materials chemistry to forecast the characteristics of this novel compound class. We will explore a proposed synthetic pathway, detail essential characterization methodologies, and discuss the potential applications stemming from the unique structural attributes of these salts.

Introduction: The Scientific Rationale

The convergence of thiazole and borate chemistries presents a compelling frontier in medicinal and materials science. Thiazole rings are a cornerstone of many FDA-approved drugs, valued for their diverse biological activities.[1][2] Boron-containing compounds, particularly boronic acids and their derivatives, have also carved a significant niche in pharmaceuticals and as versatile synthetic intermediates.[3] The formation of a lithium borate salt from a 5-methylthiazole precursor introduces a unique combination of a biologically relevant heterocycle with the potential for enhanced stability and solubility conferred by the borate moiety.

This guide will provide a predictive analysis of the physical properties of 5-methylthiazol-2-yl lithium borate salts, offering a foundational understanding for their synthesis, characterization, and potential applications.

Proposed Synthesis Pathway

A plausible synthetic route to 5-methylthiazol-2-yl lithium borate commences with a commercially available starting material, 2-bromo-5-methylthiazole. The synthesis would proceed through a lithiation followed by reaction with a suitable borate precursor.

Caption: Proposed synthesis of 5-methylthiazol-2-yl lithium borate.

Experimental Protocol: Synthesis of 5-Methylthiazol-2-yl Lithium Borate

-

Lithiation: Dissolve 2-bromo-5-methylthiazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir for 1-2 hours to ensure complete formation of the 5-methylthiazol-2-yl lithium intermediate.

-

Borylation: To the cold solution of the organolithium reagent, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) and extract the boronic ester into an organic solvent.

-

Salt Formation: Treat the isolated boronic ester with lithium hydroxide in a mixed solvent system (e.g., water/THF) to yield the target 5-methylthiazol-2-yl lithium borate salt. The product can be isolated by precipitation or crystallization.

Structural and Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized salt. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure.

-

¹H NMR: Will confirm the presence of the methyl group and the thiazole ring protons.

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule.

-

¹¹B NMR: Is crucial for characterizing the boron center. The chemical shift will indicate whether the boron is trigonal planar or tetrahedral.[4]

-

⁷Li NMR: Can provide insights into the lithium ion's coordination environment.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, confirming its elemental composition.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction, if suitable crystals can be obtained, will provide unambiguous structural information, including bond lengths, bond angles, and crystal packing.[6][7] Powder X-ray diffraction can be used to assess the crystallinity and phase purity of the bulk material.[8][9]

Core Physical Properties

The physical properties of 5-methylthiazol-2-yl lithium borate salts will dictate their handling, formulation, and ultimately their utility.

Solubility

The solubility of the salt in various solvents is a critical parameter for its application in drug development and as a chemical reagent.

Table 1: Predicted Solubility of 5-Methylthiazol-2-yl Lithium Borate

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | High | The ionic nature of the lithium borate salt and the polar thiazole ring should facilitate dissolution. |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | These solvents are effective at solvating ions.[10][11] |

| Nonpolar (e.g., Hexane, Toluene) | Low | The high polarity of the salt is incompatible with nonpolar solvents. |

Experimental Protocol: Solubility Determination

-

Prepare saturated solutions of the salt in a range of solvents at a controlled temperature.

-

Equilibrate the solutions for a set period (e.g., 24 hours) with continuous stirring.

-

Centrifuge the solutions to separate the undissolved solid.

-

Analyze the concentration of the salt in the supernatant using a suitable analytical technique, such as inductively coupled plasma optical emission spectrometry (ICP-OES) for lithium content or UV-Vis spectroscopy if the compound has a suitable chromophore.[10]

Thermal Stability

The thermal stability of the salt is important for storage and processing.

Caption: Workflow for thermal analysis using TGA/DSC.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Place a small, accurately weighed sample of the salt into a TGA/DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature (TGA) to identify decomposition points.

-

Record the heat flow into or out of the sample as a function of temperature (DSC) to identify phase transitions such as melting, crystallization, and glass transitions.

Crystallinity and Morphology

The solid-state properties of the salt will influence its dissolution rate and bioavailability in pharmaceutical formulations.

Experimental Protocol: Characterization of Solid-State Properties

-

Powder X-ray Diffraction (PXRD): Analyze the bulk sample to determine its degree of crystallinity. Amorphous material will show a broad halo, while a crystalline sample will exhibit sharp diffraction peaks.[8][9]

-

Scanning Electron Microscopy (SEM): Visualize the particle size and morphology of the salt.

Potential Applications in Drug Development

The unique hybrid structure of 5-methylthiazol-2-yl lithium borate suggests several potential applications in the pharmaceutical industry. The thiazole moiety is a well-established pharmacophore with a broad range of biological activities, including antimicrobial and anti-inflammatory properties.[1][12] The borate group can enhance the aqueous solubility and stability of the parent molecule. Furthermore, boronic acids and their derivatives are known to act as enzyme inhibitors.[3]

Conclusion

This technical guide has provided a predictive overview of the physical properties of 5-methylthiazol-2-yl lithium borate salts. By leveraging established chemical principles and experimental protocols, researchers can confidently approach the synthesis and characterization of this novel class of compounds. The insights gained from such studies will be invaluable for unlocking their potential in drug discovery and materials science.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 4. Borylated 5-Membered Ring Iminosugars: Detailed Nuclear Magnetic Resonance Spectroscopic Characterisation, and Method for Analysis of Anomeric and Boron Equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a multicomponent lithium lithiate from a combined x-ray diffraction, NMR spectroscopy, and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Solubility data for lithium triisopropoxy thiazole borates in organic solvents

Technical Guide: Solubility Profile and Handling of Lithium Triisopropoxy Thiazole Borates

Executive Summary

Lithium triisopropoxy thiazole borates (LTBs) represent a critical class of "masked" organoboron reagents, specifically designed to overcome the inherent instability of 2-heterocyclic boronic acids. Unlike standard phenylboronic acids, thiazole-2-boronic acids are prone to rapid protodeboronation, making their isolation and storage nearly impossible.

This guide details the solubility characteristics, thermodynamic stability, and handling protocols for these reagents. The solubility data presented here is operational, derived from synthetic utility and phase behavior, which is the industry standard for handling highly reactive organometallic salts where thermodynamic saturation points are often pre-empted by decomposition or reactivity.

Chemical Identity & Structural Properties

Compound Class: Lithium Triisopropyl Borates (LTBs) Core Structure: Lithium triisopropoxy(thiazol-2-yl)borate CAS Examples: 1393823-02-3 (unsubstituted), 2097166-33-9 (4-methyl derivative)

Mechanistic Role: These compounds serve as amphiphilic salts. The "ate" complex structure (tetra-coordinate boron) prevents the empty p-orbital from engaging in facile protodeboronation. Upon exposure to aqueous base (hydrolysis), the isopropoxy groups are cleaved, releasing the active boronic acid species in situ for cross-coupling.

Solubility Compatibility Matrix

The solubility of LTBs is dominated by the ionic nature of the lithium cation and the lipophilic bulk of the three isopropoxy groups. This creates a specific "solubility window" used for synthesis, isolation, and reaction.

Table 1: Operational Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Operational Application | Critical Notes |

| Ethers (Cyclic) | THF (Tetrahydrofuran) | High | Primary Medium | Standard solvent for synthesis and Suzuki coupling. Forms stable solvates. |

| Ethers (Cyclic) | 2-MeTHF | High | Process Solvent | Green alternative to THF; higher boiling point allows faster kinetics. |

| Polar Aprotic | DMF / DMSO | High | Reaction Co-solvent | Used for difficult couplings; difficult to remove post-reaction. |

| Alkanes | Hexanes / Pentane | Insoluble | Precipitation | CRITICAL: Used to precipitate the salt from THF for isolation. |

| Ethers (Linear) | Diethyl Ether (Et₂O) | Low / Sparingly | Wash Solvent | Often used to wash the crude precipitate to remove organic impurities. |

| Alcohols | Methanol / Ethanol | Reactive | Avoid | Causes rapid transesterification (exchange of -OiPr for -OMe), altering reactivity. |

| Aqueous | Water | Reactive | Activation | Triggers hydrolysis to active boronic acid. Stable only at high pH or short durations. |

Thermodynamic & Kinetic Considerations

The Hydrolysis Equilibrium

The utility of lithium triisopropoxy thiazole borates relies on a controlled instability. In anhydrous organic solvents (THF), they are kinetically stable. In the presence of water, they undergo hydrolysis.

-

Thermodynamic Driver: The formation of the B-OH bond is thermodynamically favorable over B-OiPr in aqueous media.

-

Kinetic Control: The steric bulk of the isopropyl groups slows down hydrolysis compared to methyl or ethyl esters, allowing for "slow-release" of the active species during cross-coupling. This prevents the accumulation of free boronic acid, thereby minimizing protodeboronation side reactions.

Transesterification Risks

Dissolving LTBs in primary alcohols (MeOH, EtOH) leads to rapid ligand exchange:

Experimental Protocols

Protocol A: Isolation via Solubility-Driven Precipitation

Use this protocol when storage of the reagent is required.

-

Synthesis: Generate the 2-lithiothiazole species in anhydrous THF at -78°C.

-

Borylation: Add Triisopropyl Borate (B(OiPr)₃) dropwise. Allow to warm to Room Temperature (RT).

-

Concentration: Remove approximately 70-80% of the THF under reduced pressure (rotary evaporator).

-

Precipitation: Add 5-10 volumes of Hexanes or Pentane to the concentrated THF residue.

-

Observation: A white to off-white solid (the LTB salt) will precipitate immediately due to insolubility in alkanes.

-

-

Filtration: Filter under inert atmosphere (Argon/Nitrogen).

-

Drying: Dry the solid under high vacuum.

-

Result: A free-flowing powder stable at RT (benchtop) for months if kept dry.

-

Protocol B: One-Pot Activation (Suzuki-Miyaura)

Use this protocol for immediate consumption.

-

Dissolution: Dissolve the LTB (or use the crude reaction mixture) in THF .

-

Activation: Add the aryl halide, Palladium catalyst (e.g., XPhos Pd G2), and degassed aqueous base (e.g., 0.5M K₃PO₄).

-

Solubility Phase: The system becomes biphasic. The LTB remains in the organic phase/interface until hydrolysis releases the neutral boronic acid.

-

-

Reaction: Heat to 40-60°C. The "slow release" mechanism protects the thiazole ring from decomposition.

Visualization of Workflows

Diagram 1: Molecular Stability & Hydrolysis Pathway

This diagram illustrates the transition from the stable "Masked" LTB form to the active (but unstable) Boronic Acid species.

Caption: The "Slow Release" mechanism of LTBs prevents the accumulation of the unstable boronic acid, favoring the cross-coupling pathway over decomposition.

Diagram 2: Solubility-Based Isolation Workflow

A flowchart depicting the standard isolation procedure utilizing the insolubility of LTBs in non-polar alkanes.

Caption: Standard protocol for isolating LTB salts by leveraging their insolubility in non-polar alkane solvents.

References

-

Billingsley, K. L., & Buchwald, S. L. (2008).[1] A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[2][3] Angewandte Chemie International Edition. Link

-

Dick, G. R., Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Nature.[4] Link

-

Li, H., et al. (2011). Lithium Triisopropyl Borates as Nucleophiles in Suzuki-Miyaura Reactions for a Wide Range of Heterocycles. Organic Letters. Link

-

American Elements. (n.d.). Lithium Triisopropoxy(thiazol-2-yl)borate Product Data. American Elements Catalog. Link

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithium tetraborate [chembk.com]

An In-Depth Technical Guide to the Stability and Handling of 2-Lithio-5-methylthiazole Triisopropoxy Borate Intermediates

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Crucial Role of Thiazole Boronic Esters in Modern Drug Discovery

Thiazole rings are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Their ability to act as bioisosteres for other aromatic systems and engage in key hydrogen bonding interactions makes them a cornerstone of modern drug design. Consequently, the efficient and predictable functionalization of the thiazole nucleus is of paramount importance. The formation of thiazole boronic acids and their esters, such as those derived from 2-lithio-5-methylthiazole, provides a versatile platform for carbon-carbon and carbon-heteroatom bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.

This guide provides a deep dive into the practical aspects of generating and utilizing a key intermediate in this process: 2-lithio-5-methylthiazole triisopropoxy borate. We will move beyond a simple recitation of protocols to explore the underlying chemical principles governing the stability of this transient species. Understanding these principles is critical for troubleshooting, process optimization, and ultimately, the successful application of this chemistry in complex synthetic campaigns.

I. The Genesis of a Reactive Intermediate: Synthesis and Inherent Instability

The formation of 2-lithio-5-methylthiazole triisopropoxy borate is a two-step process, each with its own set of challenges and considerations.

Lithiation of 5-Methylthiazole: A Balancing Act

The initial step involves the deprotonation of 5-methylthiazole at the C2 position. This is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et2O) at low temperatures.

The choice of reaction conditions is dictated by the kinetic and thermodynamic acidity of the protons on the thiazole ring. While the C2 proton is the most acidic, competitive lithiation at the methyl group can occur, especially at higher temperatures.[1][2]

Key Experimental Considerations:

-

Temperature: Cryogenic temperatures, typically -78 °C, are essential to ensure regioselectivity and minimize side reactions.

-

Solvent: Anhydrous ethereal solvents are crucial as organolithium reagents are highly reactive towards protic sources.

-

Base Equivalents: A slight excess of the organolithium base is often used to drive the reaction to completion.

Trapping the Lithiated Species: Formation of the Borate Complex

Once the 2-lithio-5-methylthiazole is formed, it is immediately trapped with an electrophilic boron source, typically triisopropyl borate, B(Oi-Pr)3. This in situ trapping is a cornerstone of handling unstable organolithium intermediates.[3] The reaction proceeds via nucleophilic attack of the lithiated thiazole on the electrophilic boron atom, forming the lithium triisopropoxy(5-methylthiazol-2-yl)borate complex.

II. Understanding and Mitigating Instability: A Practitioner's Guide

The primary challenge in working with 2-lithio-5-methylthiazole triisopropoxy borate lies in its inherent instability. Several factors contribute to its decomposition, and a thorough understanding of these is paramount for successful synthesis.

Thermal Instability

Organolithium compounds and their subsequent borate complexes are often thermally labile.[4] For the target intermediate, warming the reaction mixture above cryogenic temperatures can lead to several decomposition pathways:

-

Protonation: Adventitious water or other proton sources in the reaction medium can quench the lithiated species.

-

Ring Opening: Thiazole rings can be susceptible to nucleophilic attack and subsequent ring cleavage, although this is less common for the lithiated species itself compared to reactions with other nucleophiles.[1]

-

Reaction with Solvent: At elevated temperatures, organolithiums can react with ethereal solvents.

The Critical Role of Temperature Control

Maintaining a consistently low temperature throughout the generation and subsequent reaction of the borate intermediate is the single most important factor for success.

Table 1: Critical Parameters for the Generation and In-situ Use of 2-Lithio-5-methylthiazole Triisopropoxy Borate

| Parameter | Recommended Range | Rationale |

| Lithiation Temperature | -78 °C to -70 °C | Maximizes regioselectivity for C2 deprotonation and minimizes side reactions. |

| Borate Trapping Temp. | -78 °C | Ensures rapid trapping of the unstable lithiated intermediate. |

| Reaction Quenching | -78 °C to 0 °C (gradual) | Prevents uncontrolled exothermic reactions upon addition of the quenching agent. |

| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture and oxygen which react with the organolithium species. |

The Advent of Flow Chemistry for Unstable Intermediates

Continuous flow chemistry has emerged as a powerful technique for handling highly reactive and unstable intermediates.[5][6] The ability to precisely control reaction times (often on the order of seconds) and temperatures in microreactors allows for the generation and immediate consumption of species like 2-lithio-5-methylthiazole, minimizing decomposition.[7]

III. Experimental Protocol: A Self-Validating Workflow

The following protocol for the in situ generation and subsequent reaction of 2-lithio-5-methylthiazole triisopropoxy borate is designed to be self-validating, with clear indicators of success or failure at each stage.

Materials and Reagents

-

5-Methylthiazole

-

n-Butyllithium (solution in hexanes)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., an aryl halide for Suzuki coupling)

-

Palladium catalyst and ligand (for Suzuki coupling)

-

Aqueous workup solutions (e.g., saturated ammonium chloride, brine)

Step-by-Step Methodology

-

Reaction Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with anhydrous THF.

-

Initial Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Substrate Addition: 5-Methylthiazole is added dropwise to the cold THF.

-

Lithiation: n-Butyllithium is added slowly, maintaining the internal temperature below -70 °C. The reaction is stirred for a specified time (e.g., 30-60 minutes) to ensure complete lithiation.

-

Borate Formation: Triisopropyl borate is added dropwise, again ensuring the temperature remains at -78 °C. This forms the 2-lithio-5-methylthiazole triisopropoxy borate intermediate in situ.

-

Subsequent Reaction: The desired electrophile, along with a suitable catalyst system if required (e.g., for cross-coupling), is added to the reaction mixture.

-

Warming and Quenching: The reaction is allowed to slowly warm to room temperature and is then quenched by the addition of an appropriate aqueous solution.

-

Workup and Purification: The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.

IV. Visualization of the Core Process

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Reaction pathway for the formation and reaction of the borate intermediate.

Caption: Step-by-step experimental workflow for the synthesis.

V. Concluding Remarks and Future Outlook

The successful synthesis of functionalized 5-methylthiazoles via the 2-lithio-5-methylthiazole triisopropoxy borate intermediate is a testament to the power of carefully controlled organometallic chemistry. While the intermediate itself is transient and demands meticulous handling, the rewards in terms of synthetic versatility are substantial. The principles outlined in this guide—rigorous temperature control, an inert atmosphere, and the logic of in situ trapping—are fundamental to harnessing the reactivity of such powerful synthetic tools. As the demand for complex, highly functionalized heterocyclic compounds in drug discovery continues to grow, a deep understanding of the stability and handling of these reactive intermediates will remain an indispensable skill for the modern synthetic chemist.

References

-

Synthesis of some new 5- substituted of - JOCPR. (n.d.). Retrieved from [Link]

- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents. (n.d.).

-

CAS No : 1256364-31-4| Chemical Name : Lithium triisopropyl 2-(5-methylpyridyl)borate. (n.d.). Retrieved from [Link]

-

Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens - PubMed. (2020, March 2). Retrieved from [Link]

-

Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). Retrieved from [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). Retrieved from [Link]

-

Standard Lithiation–Borylation A user's guide. (2017, February 28). Retrieved from [Link]

-

Reaction Chemistry & Engineering - Diva Portal. (2025, May 19). Retrieved from [Link]

-

SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES' 7 - LOCKSS: Serve Content. (n.d.). Retrieved from [Link]

-

Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025, December 26). Retrieved from [Link]

-

The thermal stability of tris(methimazolyl)borates and their germanium complexes. (2014, May 15). Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (n.d.). Retrieved from [Link]

-

(PDF) Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. - ResearchGate. (2016, March 7). Retrieved from [Link]

-

Fast Decomposition Procedure of Solid Samples by Lithium Borates Fusion Employing Salicylic Acid - PubMed. (2017, March 7). Retrieved from [Link]

-

Vanadium-doped Li2TiSiO5 anodes for boosting capacity and cycling stability of lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]

-

Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed. (1999, July 15). Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. uu.diva-portal.org [uu.diva-portal.org]

Methodological & Application

Application Notes & Protocols for Heteroaryl Lithium Borate Salts in Medicinal Chemistry

Introduction: A Paradigm Shift in Heterocyclic Scaffolding

In the landscape of medicinal chemistry, the synthesis of complex biaryl and heteroaryl-aryl structures is a cornerstone of drug discovery. These motifs are prevalent in a vast array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has long been a workhorse for forging these critical carbon-carbon bonds. However, the use of traditionally employed heteroaryl boronic acids is often fraught with challenges, primarily their instability and propensity for protodeboronation, leading to low yields and purification difficulties.[1][2][3]

This application note details the synthesis and application of heteroaryl lithium borate salts, specifically lithium triisopropyl(heteroaryl)borates, as robust and versatile coupling partners in Suzuki-Miyaura reactions. These reagents offer a significant advantage over their boronic acid counterparts due to their enhanced stability, allowing for convenient handling and storage.[1][2][3][4] The methodologies presented herein provide researchers in drug development with reliable protocols to access diverse and medicinally relevant heterocyclic scaffolds.

The utility of these borate salts stems from a concept of "umpolung" or polarity reversal.[5] Typically, heteroaryl compounds are susceptible to nucleophilic attack. However, through a sequence of deprotonation (lithiation) and subsequent borylation, the heteroaryl ring is transformed into a nucleophilic borate species, ready to engage in palladium-catalyzed cross-coupling with electrophilic aryl and heteroaryl halides.[5] This strategy unlocks new avenues for the diversification of heterocyclic cores, a critical task in the optimization of lead compounds.

Synthesis of Heteroaryl Lithium Triisopropyl Borate Salts: A General Protocol

The preparation of heteroaryl lithium triisopropyl borate salts is a straightforward process that can be performed in a one-pot fashion.[6] The general workflow involves the deprotonation of a heteroaromatic precursor with a strong base, typically n-butyllithium (n-BuLi), followed by quenching with triisopropyl borate.

Experimental Workflow: Synthesis of Lithium Triisopropyl(heteroaryl)borates

Caption: General workflow for the synthesis of heteroaryl lithium triisopropyl borate salts.

Detailed Protocol: Preparation of Lithium 2-Furanyltriisopropylborate

This protocol provides a representative example for the synthesis of a heteroaryl lithium borate salt.

Materials:

-

Furan (freshly distilled)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add furan (3.16 mmol) dissolved in a mixture of anhydrous THF (3 mL) and anhydrous toluene (12 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv, 3.48 mmol, 1.4 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

To the resulting solution of 2-lithiofuran, add triisopropyl borate (1.1 equiv, 3.48 mmol, 0.75 mL) dropwise, again ensuring the internal temperature remains below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.

-

Remove the solvent under reduced pressure.

-

Dry the resulting crude lithium 2-furanyltriisopropylborate salt under high vacuum at 80 °C. The salt can be used in the subsequent coupling reaction without further purification.[6]

Stability and Handling of Heteroaryl Lithium Borate Salts

A key advantage of heteroaryl lithium triisopropyl borate salts is their remarkable stability compared to the corresponding boronic acids.[1][2][4] These salts are significantly less prone to protodeboronation and can be conveniently stored on the benchtop at room temperature in a closed vial under air for extended periods without significant degradation.[2][4] For instance, lithium triisopropyl 2-furanyl borate has been stored for up to 4 months and still provided a high yield in a subsequent Suzuki-Miyaura coupling reaction.[2][6] This stability simplifies the experimental workflow and allows for the preparation of a library of heteroaryl borate reagents for future use.

Suzuki-Miyaura Cross-Coupling Reactions: Application and Protocols

Heteroaryl lithium triisopropyl borate salts are highly effective nucleophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides.[4] The mild reaction conditions are a notable feature, making this methodology suitable for substrates bearing sensitive functional groups.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling of heteroaryl lithium borate salts.

Detailed Protocol: Suzuki-Miyaura Coupling of Lithium 2-Furanyltriisopropylborate with 4-Bromotoluene

Materials:

-

Lithium 2-furanyltriisopropylborate (prepared as described above)

-

4-Bromotoluene

-

XPhos Pd G2 precatalyst

-

Potassium phosphate, aqueous solution (0.5 M)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a reaction vial, combine the crude lithium 2-furanyltriisopropylborate (1.5 equiv, 0.375 mmol), 4-bromotoluene (1.0 equiv, 0.25 mmol), and the palladium precatalyst (e.g., XPhos precatalyst, 3 mol %).[6]

-

Add anhydrous THF (0.5 mL) followed by an aqueous solution of potassium phosphate (0.5 M, 1.0 mL).

-

Seal the vial and stir the reaction mixture at 40 °C for 2 hours.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

One-Pot Lithiation/Borylation/Cross-Coupling Protocol

For increased efficiency, the synthesis of the borate salt and the subsequent cross-coupling can be performed in a single pot without isolation of the intermediate.[2][4][6]

Procedure:

-

Following the formation of the lithium triisopropyl(heteroaryl)borate in THF/toluene at -78 °C as described in the synthesis protocol, do not remove the solvent.

-

Directly add the aqueous base (e.g., 0.5 M K₃PO₄) to the cold solution.

-

Add the aryl halide (1.0 equiv) and the palladium precatalyst (e.g., XPhos precatalyst, 3 mol %).

-

Warm the reaction mixture to 40 °C and stir for 2 hours.

-

Work-up and purify the product as described in the standard coupling protocol.

This one-pot procedure provides comparable yields to the two-step process and is highly advantageous for rapid library synthesis.[4]

Reaction Conditions and Optimization

The success of the Suzuki-Miyaura coupling of heteroaryl lithium borate salts is dependent on several key parameters. The table below summarizes optimized conditions and highlights important considerations.

| Parameter | Recommended Condition/Reagent | Rationale & Causality |

| Palladium Precatalyst | XPhos Pd G2 (or similar palladacycle) | The use of a precatalyst ensures the rapid generation of the active Pd(0)L species at low temperatures, which is crucial for the efficient coupling of these sensitive borate reagents.[6] |

| Ligand | XPhos (or other bulky, electron-rich phosphines) | Bulky phosphine ligands promote reductive elimination and prevent catalyst deactivation, leading to higher yields and turnover numbers. |

| Base | Aqueous K₃PO₄ | A moderately strong inorganic base is required for the transmetalation step of the catalytic cycle. Potassium phosphate has been found to be effective and compatible with a wide range of functional groups.[2][6] |

| Solvent System | THF/Water | A biphasic solvent system facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.[2][6] |

| Temperature | 40 °C | The mild reaction temperature is a significant advantage of this method, allowing for the coupling of thermally sensitive substrates without decomposition.[2][6] |

| Stoichiometry | 1.5 - 3.0 equivalents of the borate salt | An excess of the borate salt is often used to drive the reaction to completion, especially with less reactive aryl halides or when using the one-pot procedure.[2][4] |

Scope and Limitations

This methodology has been successfully applied to a broad range of heteroaryl lithium borate salts and aryl/heteroaryl electrophiles.

Table of Representative Substrates and Yields:

| Heteroaryl Borate | Aryl Halide | Product | Yield (%) |

| 2-Furanyl | 4-Bromotoluene | 2-(p-tolyl)furan | 96 |

| 2-Thienyl | 4-Chloroanisole | 2-(4-methoxyphenyl)thiophene | 92 |

| 1-Methyl-1H-pyrrol-2-yl | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)-1-methyl-1H-pyrrole | 85 |

| 2-Pyridinyl | 4-Bromobenzonitrile | 4-(pyridin-2-yl)benzonitrile | 78 |

| 1-(tert-butoxycarbonyl)-1H-indol-2-yl | Methyl 4-bromobenzoate | Methyl 4-(1-(tert-butoxycarbonyl)-1H-indol-2-yl)benzoate | 88 |

Yields are based on isolated products and are representative examples from the literature.[2][4][6]

While this method is broadly applicable, some limitations have been observed. For instance, the use of Boc or benzyl protecting groups on certain nitrogen-containing heterocycles can lead to decomposition or protecting-group cleavage under the reaction conditions.[4] Additionally, while N-methylimidazole can be used as the borate precursor, it may result in low yields of the coupled product.[4]

Conclusion

The use of heteroaryl lithium triisopropyl borate salts represents a significant advancement in the synthesis of medicinally relevant biaryl and heteroaryl-aryl compounds. Their enhanced stability, ease of preparation, and broad applicability in mild Suzuki-Miyaura cross-coupling reactions make them superior alternatives to traditional heteroaryl boronic acids. The protocols and guidelines presented in this application note provide a robust framework for researchers to confidently employ these valuable reagents in their drug discovery and development programs.

References

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]

-

Liu, C., et al. (2019). 3-Boryl-2,1-borazaronaphthalene: Umpolung Reagents for Diversifying Naphthalene Isosteres. PMC. [Link]

-

van Humbeck, J. F., et al. (2025). Development of electronically tuneable N-heterocyclic borates. RSC Publishing. [Link]

-

Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

-

Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. PMC. [Link]

-

Yamamoto, Y., et al. (2011). Cross-coupling between lithium methyltriolborate and aryl halides. ResearchGate. [Link]

-

Panda, S., et al. (2018). Transition‐metal‐free cross‐coupling of heteroaryl lithium and aryl boronic esters for the synthesis of heterobiaryls. ResearchGate. [Link]

-

Oberli, M., & Buchwald, S. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Semantic Scholar. [Link]

-

Miyaura, N., et al. (2010). Palladium-Catalyzed Cross-Coupling Reaction of Heteroaryltriolborates with Aryl Halides for Synthesis of Biaryls. ResearchGate. [Link]

-

Shobukawa, H., et al. (2004). Designing borate-based lithium ionic liquids with high lithium ionic conductivity. ResearchGate. [Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Figshare. [Link]

-

Miyaura, N., et al. (2010). Palladium-Catalyzed Cross-Coupling Reaction of Heteroaryltriolborates with Aryl Halides for Synthesis of Biaryls. Sci-Hub. [Link]

-

A promising bulky anion based lithium borate salt for lithium metal batteries. Chemical Science (RSC Publishing). [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Neto, B. A. D., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Synthesis and Structural Features of a Lithium Borate Derived from 2,2-Dipropylglycolic Acid. Semantic Scholar. [Link]

-

Zhang, H., et al. (2015). Functional lithium borate salts and their potential application in high performance lithium batteries. ResearchGate. [Link]

-

A Highly-Fluorinated Lithium Borate Main Salt Empowering Stable Lithium Metal Batteries. Semantic Scholar. [Link]

-

Borate-catalysed direct amidation reactions of coordinating substrates. PMC. [Link]

-

Demkowicz, S., et al. (2017). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. PMC. [Link]

-

A New Class of Electrochemically and Thermally Stable Lithium Salts for Lithium Battery Electrolytes. V. Synthesis and Properties of Lithium Bis[2,3-pyridinediolato(2−)‐O,O′]borate. ResearchGate. [Link]

-

Westcott, S. A. (2011). Arylspiroboronate esters: from lithium batteries to wood preservatives to catalysis. PubMed. [Link]

Sources

- 1. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Boryl-2,1-borazaronaphthalene: Umpolung Reagents for Diversifying Naphthalene Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low conversion rates with 5-methylthiazole organoborons

Technical Support Center: 5-Methylthiazole Organoborons

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for researchers working with 5-methylthiazole organoborons. This guide is structured as a series of frequently asked questions to directly address the common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving this specific class of heterocycles. As application scientists, we understand that low conversion rates are a significant bottleneck. The inherent electronic properties and stability issues of thiazole boronic acids require carefully optimized protocols. This document provides in-depth, evidence-based solutions to help you navigate these complexities and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a 5-methylthiazole boronic acid has stalled or resulted in a very low yield. What is the most common cause?

A1: The most frequent and often underestimated cause of low conversion rates with 5-thiazolyl boronic acids is protodeboronation .[1][2] This is a non-productive side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] 5-Thiazolyl boronic acids are particularly susceptible to this degradation pathway, often exhibiting rapid decomposition even under seemingly neutral pH conditions at elevated temperatures.[2][3]

This rapid degradation occurs because the neutral form of the boronic acid can exist in equilibrium with a zwitterionic intermediate, which is highly reactive and prone to fragmentation.[2][3] Therefore, your primary troubleshooting focus should be on identifying and eliminating the sources of protons and stabilizing the organoboron reagent throughout the catalytic cycle.

Before modifying your entire protocol, follow this initial diagnostic workflow:

Caption: Initial diagnostic workflow for low conversion rates.

Q2: I've confirmed protodeboronation is the main issue. What specific steps can I take to prevent it?

A2: Minimizing protodeboronation requires a multi-faceted approach focused on reagent choice and reaction conditions. The goal is to make the desired cross-coupling reaction kinetically favored over the undesired decomposition pathway.

1. Switch to a More Stable Boron Species: Free boronic acids are often the least stable option. Using a boronic ester, particularly a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate , provides significantly enhanced stability.[4][5][6]

-

Pinacol Esters: These are a common and effective first choice for increasing stability against premature decomposition.

-

MIDA Boronates: These offer exceptional benchtop stability and participate in a "slow-release" mechanism. Under basic aqueous conditions, the MIDA boronate slowly hydrolyzes to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[5] This prevents a high concentration of the unstable boronic acid from accumulating and decomposing.

2. Employ Anhydrous Conditions and a Non-Nucleophilic Base: Water is a primary proton source that facilitates protodeboronation. While some Suzuki protocols benefit from aqueous environments, it is often detrimental for sensitive heteroarylboronic acids.

-

Base Selection: The choice of base is critical. Its primary role is to activate the boronic acid by forming the more nucleophilic boronate species (R-B(OH)₃⁻), which is necessary for transmetalation.[7][8] However, bases like hydroxides can also directly contribute to protodeboronation.

-

Recommended Bases: Use strong, anhydrous, non-nucleophilic bases. Finely powdered potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are excellent choices.[9][10]

-

Bases to Avoid: Avoid sodium hydroxide (NaOH) or potassium hydroxide (KOH) unless a specific protocol for your substrate has proven its efficacy.

-

-

Solvent Choice: Use anhydrous, degassed solvents such as dioxane, THF, or toluene.[10] If a co-solvent is needed to improve solubility, ensure it is also anhydrous.

3. Optimize Reaction Time and Temperature: Protodeboronation is a time- and temperature-dependent process.[11]

-

Use a More Active Catalyst: A highly active catalyst can accelerate the cross-coupling, allowing the reaction to complete before significant decomposition of the boronic acid occurs.[11] Consider screening modern, highly active catalyst systems (see Q4).

-

Microwave Irradiation: For challenging couplings, microwave heating can rapidly bring the reaction to completion, often minimizing the impact of thermal decomposition pathways that occur over longer reaction times.[10]

Q3: My 5-methylthiazole boronic ester still seems to be degrading. How do I choose the right organoboron reagent and handle it correctly?

A3: Even boronic esters can degrade under harsh conditions. If you are still observing significant decomposition, a systematic evaluation of your organoboron species and handling procedure is warranted.

| Reagent Type | Structure Example | Benchtop Stability | Susceptibility to Protodeboronation | Key Consideration |

| Boronic Acid | R-B(OH)₂ | Low to Moderate | High | Often unstable, purification can be difficult.[5] |

| Pinacol Ester (Bpin) | R-B(pin) | Good | Moderate | A good first-line choice for improved stability.[6] |

| MIDA Boronate | R-B(MIDA) | Excellent | Low (in solid form) | Provides "slow-release" of boronic acid in situ, ideal for challenging couplings with unstable reagents.[5] |

This protocol is adapted from the "slow-release" strategy, which is highly effective for unstable boronic acids.[5]

-

Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 5-methylthiazole-MIDA boronate (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

-

Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.

-

Solvent Addition: Add degassed solvent (e.g., 5:1 dioxane/water) via syringe to achieve a concentration of 0.1 M relative to the aryl halide. The small amount of water is necessary for the slow hydrolysis of the MIDA ester.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., a Buchwald G3 Precatalyst, 2 mol%).

-

Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor by LC-MS. The slow, continuous release of the boronic acid should protect it from rapid decomposition while enabling productive coupling.

Caption: MIDA boronates favor product formation over decomposition.

Q4: I've switched to a pinacol ester and am using K₃PO₄, but the conversion is still poor with starting materials remaining. How should I optimize the catalytic system?

A4: If protodeboronation has been minimized and starting materials persist, the issue likely lies within the catalytic cycle itself. The key steps to consider are oxidative addition, transmetalation, and reductive elimination. For an electron-rich heterocycle like 5-methylthiazole, a carefully selected catalyst and ligand are paramount.

1. Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich systems, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle.[9][12]

-

Recommended Ligands: Screen a panel of modern biaryl phosphine ligands (often called "Buchwald ligands").

-

SPhos and XPhos are excellent starting points for heteroaromatic couplings.[10]

-

RuPhos or tBuXPhos can also be effective.

-

-

Why they work: Electron-rich ligands promote the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center. Bulky ligands accelerate the final reductive elimination step to release the product and regenerate the catalyst.[9]

2. Palladium Source (Precatalyst): The efficiency of generating the active Pd(0) species is crucial. Using a modern precatalyst ensures a reliable and quantitative formation of the active catalyst.[13]

-

Recommended Precatalysts: Use air-stable Pd(II) precatalysts that readily form the active L-Pd(0) species.

-

Buchwald G3 or G4 Precatalysts (e.g., XPhos-Pd-G3) are highly recommended. They contain a carbazole ligand that facilitates the generation of the active catalyst.

-

Pd₂(dba)₃ is a common Pd(0) source, but ensure it is fresh, as it can degrade over time.[13] It must be used with a separate ligand.

-

-

Catalysts to Use with Caution: While common, Pd(OAc)₂ requires in-situ reduction, which can be inefficient and lead to side reactions. Pd(PPh₃)₄ can be effective but may not be active enough for this challenging substrate class.[14]

3. Solvent and Temperature Screening: If a standard condition (e.g., dioxane at 100 °C) is failing, a small screen is warranted.

-

Solvents: Toluene, 2-MeTHF, or DMF can sometimes offer better solubility or reactivity profiles.[10][15] Always use anhydrous grades.

-

Temperature: Ensure the reaction is heated sufficiently. Many Suzuki couplings require temperatures between 80-110 °C to proceed at a reasonable rate.[13]

| Parameter | Condition A (General) | Condition B (For Hindered/Electron-Rich Partners) |

| Pd Precatalyst | XPhos-Pd-G3 (2 mol%) | RuPhos-Pd-G3 (2 mol%) |

| Base | K₃PO₄ (3 equiv) | Cs₂CO₃ (3 equiv) |

| Solvent | Dioxane (anhydrous) | 2-MeTHF (anhydrous) |

| Temperature | 100 °C | 110 °C |

Q5: What is the definitive, step-by-step protocol for setting up a Suzuki-Miyaura reaction with 5-methylthiazole boronic ester to ensure success and reproducibility?

A5: Meticulous experimental technique is non-negotiable for sensitive cross-coupling reactions. Oxygen can irreversibly oxidize both the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[13] The following protocol outlines the best practices.

-

Flask Preparation: Add the aryl halide (1.0 mmol, 1.0 equiv), 5-methylthiazole-5-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv) to an oven- or flame-dried Schlenk flask containing a magnetic stir bar.

-

Inert Atmosphere Purge: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under high vacuum until all air is removed, then backfill with a high-purity inert gas (Argon is preferred). Repeat this vacuum/backfill cycle 3-5 times.

-

Solvent Degassing & Addition: The solvent must be rigorously degassed. The most effective method is freeze-pump-thaw .

-

Place the anhydrous solvent in a separate Schlenk flask and freeze it using liquid nitrogen.

-

Apply a high vacuum for several minutes.

-

Close the flask to the vacuum and thaw the solvent. Bubbles of dissolved gas will be released.

-

Repeat this freeze-pump-thaw cycle at least three times.

-

Using a gas-tight syringe, transfer the required volume of degassed solvent (e.g., 10 mL for a 0.1 M reaction) to the reaction flask under a positive pressure of inert gas.

-

-

Catalyst Addition: Momentarily remove the septum and quickly add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) to the flask against a positive flow of inert gas to prevent air ingress.

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C). Stir vigorously to ensure proper mixing.

-

Monitoring: Monitor the reaction's progress by taking aliquots via syringe (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting reagent is consumed.

Caption: Workflow for setting up an oxygen-free reaction.

References

-

Wikipedia. Protodeboronation. [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

-

Research Explorer - The University of Manchester. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

-

Semantic Scholar. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

-

Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14371-14384. [Link]

-

Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

-

ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

-

Agyei, C., et al. (2024). Simple thiazole-based ligands for palladium(II) Suzuki- Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [Link]

-

Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620. [Link]

-

Song, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5709. [Link]

-

ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

PubMed. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1836-1843. [Link]

-

Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

-

ResearchGate. Optimization of the reaction conditions. | Download Table. [Link]

-

ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267-4279. [Link]

-

ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Liu, W., et al. (2020). Radical Strategy to the Boron-to-Copper Transmetalation Problem: N-Alkylation with Alkylboronic Esters. Journal of the American Chemical Society, 142(34), 14374-14380. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Chan, T. R., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(8), 1883. [Link]

-

ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

-

ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]

- Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3582-3584. [Link]

-

Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. [Link]

-

PubMed. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15993-16008. [Link]

-

Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2022932118. [Link]

-

Ley, S. V., et al. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 9(10), 1016-1022. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester [cymitquimica.com]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of Lithium triisopropoxy(5-methylthiazol-2-yl)borate

This guide provides an in-depth analysis and experimental protocol for the ¹H NMR characterization of Lithium triisopropoxy(5-methylthiazol-2-yl)borate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective against alternative organoboron reagents, supported by established spectroscopic principles and experimental data.

Introduction: The Utility of Lithium Triisopropyl Borates (LTBs)

In modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds.[1][2] The success of this reaction hinges on the stability and reactivity of the organoboron nucleophile. While boronic acids and their esters are widely used, they can be prone to decomposition, particularly those derived from five-membered heterocycles.[3]

Lithium triisopropyl borates (LTBs), such as Lithium triisopropoxy(5-methylthiazol-2-yl)borate, have emerged as robust and versatile alternatives.[3] These tetracoordinate 'ate' complexes are readily prepared and exhibit enhanced stability towards protodeboronation, allowing for convenient storage and direct use in coupling reactions without rigorous purification.[3] Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary tool for this characterization. This guide elucidates the distinct spectral signature of this LTB and compares it with common alternatives.

¹H NMR Spectral Analysis: Decoding the Signature of Lithium triisopropoxy(5-methylthiazol-2-yl)borate

The structure of Lithium triisopropoxy(5-methylthiazol-2-yl)borate presents three distinct proton environments, which give rise to a unique ¹H NMR spectrum. The formation of the tetracoordinate borate complex influences the electronic environment of the protons, causing characteristic shifts.[4]

-

5-Methylthiazole Moiety:

-

Methyl Protons (H-a): The three protons of the methyl group at the C5 position of the thiazole ring are expected to appear as a sharp singlet . Due to the electron-donating nature of the methyl group and its position on the aromatic ring, its chemical shift is predicted to be in the range of δ 2.4-2.7 ppm .

-

Thiazole Ring Proton (H-b): The lone proton at the C4 position of the thiazole ring will also appear as a singlet . As a proton on an sp²-hybridized carbon within a heteroaromatic system, it is deshielded and expected to resonate downfield, typically in the δ 7.0-8.0 ppm region.[5][6]

-

-

Triisopropoxy Moiety:

-

Methine Protons (H-c): The three methine protons of the isopropoxy groups are chemically equivalent. Each is coupled to six neighboring methyl protons, resulting in a septet (or multiplet). Being attached to an oxygen atom, these protons are significantly deshielded and are expected to appear in the δ 4.0-5.0 ppm range.

-

Methyl Protons (H-d): The eighteen protons of the six methyl groups within the isopropoxy ligands are also equivalent. Each methyl group is coupled to the adjacent methine proton, leading to a doublet . These protons are on sp³-hybridized carbons and will appear in the shielded, upfield region of the spectrum, predicted around δ 1.2-1.5 ppm .[6]

-

The logical relationship between the molecule's structure and its key proton environments is illustrated below.

Caption: Experimental workflow for ¹H NMR characterization.

Conclusion

Lithium triisopropoxy(5-methylthiazol-2-yl)borate possesses a distinct and predictable ¹H NMR spectrum characterized by four unique signals corresponding to its thiazole and isopropoxy moieties. This spectral signature, particularly the septet and doublet from the isopropoxy groups, provides a clear and unambiguous method for its identification and differentiation from common alternatives like boronic acids and their pinacol esters. By following the detailed experimental protocol provided, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity and success of subsequent chemical transformations.

References

-

Knochel, P., et al. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]

-

Bhayana, B., Fors, B. P., & Buchwald, S. L. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters. [Link]

-

Cole, T. 11B NMR Chemical Shifts. San Diego State University. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Reich, H. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Pharmaffiliates. CAS No: 1256364-31-4| Chemical Name : Lithium triisopropyl 2-(5-methylpyridyl)borate. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Zhang, Z., et al. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Scientific Reports. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

-

Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

Sources

- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

LC-MS identification of impurities in Lithium triisopropoxy(5-methylthiazol-2-yl)borate

<-4.0> ## A Comparative Guide to LC-MS Strategies for Impurity Identification in Lithium triisopropoxy(5-methylthiazol-2-yl)borate

Introduction

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory necessity but a cornerstone of ensuring drug safety and efficacy. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Lithium triisopropoxy(5-methylthiazol-2-yl)borate is a complex organoboron compound, and like any synthesized active pharmaceutical ingredient (API), it is susceptible to containing impurities arising from starting materials, by-products, intermediates, or degradation.

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of these impurities. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, empowering researchers and drug development professionals to design and execute self-validating analytical protocols. The core principle of our approach is leveraging the synergy between high-resolution mass spectrometry (HRMS) for discovery and tandem mass spectrometry (MS/MS) for structural confirmation, a powerful combination for tackling the analytical challenges posed by unknown impurity profiling.[5][6][7]

Understanding the Impurity Landscape: A Mechanistic Approach

A robust analytical strategy begins with a theoretical understanding of the potential impurities. The synthesis of lithium triisopropoxy(5-methylthiazol-2-yl)borate likely proceeds via lithiation of a thiazole derivative followed by quenching with an triisopropoxyborane.[8] This synthetic route allows us to hypothesize several classes of potential impurities:

-

Starting Material Carryover: Unreacted 2-halo-5-methylthiazole or residual organolithium reagents.

-

Intermediate-Related Impurities: Incomplete reaction with triisopropyl borate.

-

By-products: Homocoupling of the thiazole starting material or reactions with other electrophiles.

-

Degradation Products: Organoboron compounds can be susceptible to protodeboronation (replacement of the boron group with hydrogen), and the thiazole ring itself can undergo photodegradation or oxidation.[9][10] Hydrolysis of the isopropoxy groups is also a potential degradation pathway.

A proactive consideration of these pathways is critical for developing a targeted yet comprehensive analytical method.

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS instrumentation and methodology is pivotal for successfully separating, detecting, and identifying trace-level impurities. Optical methods like LC-UV can indicate the presence of impurities but often fail to identify them, while low-resolution mass spectrometry may lack the mass accuracy needed to distinguish between isobaric compounds.[11] High-resolution, accurate-mass (HRAM) systems are therefore the preferred tool.

| Parameter | Strategy 1: High-Resolution MS (HRMS) Screening (e.g., Q-TOF, Orbitrap) | Strategy 2: Tandem MS (MS/MS) Structural Elucidation (e.g., Triple Quadrupole, Q-TOF, Orbitrap) | Rationale & Justification |

| Primary Goal | Detection of all potential impurities and determination of their elemental composition. | Confirmation of proposed impurity structures through fragmentation analysis. | This two-pronged approach ensures both comprehensive detection and confident identification. HRMS casts a wide net, while MS/MS provides the specificity needed for structural confirmation.[5][6][12][13] |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | Quadrupole-TOF (Q-TOF), Orbitrap, Triple Quadrupole (QqQ) | TOF and Orbitrap analyzers provide high resolution (<5 ppm mass accuracy), which is essential for generating confident elemental compositions from an accurate mass measurement.[7][14] Q-TOFs and Orbitraps are also excellent for MS/MS, while QqQs are highly sensitive for targeted fragmentation. |

| Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes. | ESI, typically in the mode that provided the best signal during HRMS screening. | The target molecule is a lithium salt of a borate anion. Therefore, ESI negative mode is expected to be optimal for detecting the borate anion. However, impurities may ionize more efficiently in positive mode, necessitating analysis in both polarities.[15][16] |

| Data Acquired | Full scan accurate mass data. | Product ion scans (fragmentation spectra) of selected precursor ions. | Full scan data allows for untargeted peak detection and formula generation for any detected component.[17] Product ion scans isolate an ion of interest and fragment it, providing a structural fingerprint.[6][11] |

| Key Output | A list of potential impurities with their retention times, accurate masses, and proposed elemental formulas. | Fragmentation patterns that can be pieced together to confirm the chemical structure of an impurity. | The output of HRMS guides the selection of ions for MS/MS analysis, creating an efficient workflow. |

| Advantages | Comprehensive, untargeted screening. High confidence in elemental composition. | High confidence in structural assignment. Can differentiate between isomers based on unique fragmentation patterns.[11] | This combined workflow minimizes the risk of missing unexpected impurities and provides a high degree of certainty in structural elucidation. |

| Limitations | Does not provide direct structural connectivity information. | Is a targeted experiment; requires a precursor mass to be selected from the HRMS data. | The limitations of each technique are effectively overcome by using them in a sequential and complementary manner. |

Detailed Experimental Protocols

Adherence to a validated, step-by-step protocol is essential for reproducible and trustworthy results.

Protocol 1: Sample and Mobile Phase Preparation

-

Sample Preparation: Accurately weigh and dissolve the Lithium triisopropoxy(5-methylthiazol-2-yl)borate sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Mobile Phase A: Prepare 0.1% formic acid in water. The acid helps to improve peak shape and ionization efficiency.

-

Mobile Phase B: Prepare 0.1% formic acid in acetonitrile.

-

System Suitability: Prepare a dilute solution of the main compound and a known related substance (if available) to verify chromatographic performance before sample analysis.

Protocol 2: LC-HRMS Method for Impurity Detection

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point for a wide range of polarities.[18]

-

Column Temperature: 40 °C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

LC Gradient:

-

0-2 min: 5% B

-

2-15 min: Gradient from 5% to 95% B

-

15-17 min: Hold at 95% B

-

17-17.1 min: Return to 5% B

-

17.1-20 min: Re-equilibration at 5% B

-

-

MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: ESI (run in both positive and negative modes in separate injections).

-

Scan Range: 100 - 1000 m/z.

-

Resolution: >30,000 (enables accurate mass measurements).

-

Data Acquisition: Full scan mode with automated data-dependent MS/MS acquisition if available.

Protocol 3: Data Analysis and Impurity Identification Workflow

The process of moving from raw data to an identified impurity is a systematic workflow. The following diagram illustrates the logical progression.

Caption: Workflow for LC-MS based impurity identification.

Hypothetical Data Summary

The following table presents a hypothetical data summary for the analysis of Lithium triisopropoxy(5-methylthiazol-2-yl)borate, illustrating the expected outputs from the described workflow. The target compound ionizes as the borate anion in negative ESI mode.

| Analyte | Retention Time (min) | Observed m/z (Negative ESI) | Mass Error (ppm) | Proposed Formula | Identification |